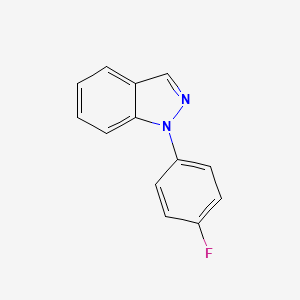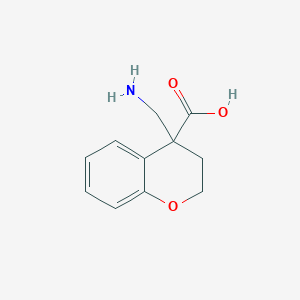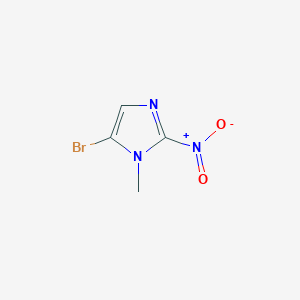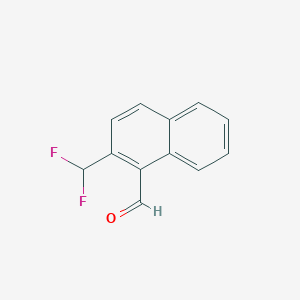![molecular formula C15H13N B11893182 2,4-Dimethylbenzo[g]quinoline CAS No. 14879-95-9](/img/structure/B11893182.png)
2,4-Dimethylbenzo[g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimetilbenzo[g]quinolina es un compuesto orgánico con la fórmula molecular C15H13NEste compuesto se caracteriza por una estructura de anillo fusionado que incluye un anillo de benceno y una porción de quinolina, con dos grupos metilo unidos en las posiciones 2 y 4 del anillo de quinolina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,4-Dimetilbenzo[g]quinolina se puede lograr a través de varios métodos. Un enfoque común implica la síntesis de Friedländer, que típicamente utiliza 2-aminobenzofenona y acetaldehído como materiales de partida. La reacción está catalizada por condiciones ácidas o básicas, lo que lleva a la formación del sistema de anillo de quinolina .
Métodos de Producción Industrial: La producción industrial de 2,4-Dimetilbenzo[g]quinolina puede implicar la síntesis de Friedländer a gran escala u otros procesos catalíticos que garanticen un alto rendimiento y pureza. El uso de catalizadores heterogéneos, como óxido de cobalto o catalizadores de hierro, puede mejorar la eficiencia de la reacción y hacerla más respetuosa con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2,4-Dimetilbenzo[g]quinolina sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar N-óxidos de quinolina utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir los derivados de quinolina en tetrahidroquinolinas utilizando agentes reductores como el borohidruro de sodio.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).
Productos Principales Formados:
Oxidación: N-óxidos de quinolina.
Reducción: Tetrahidroquinolinas.
Sustitución: Quinolinas halogenadas o alquiladas.
Aplicaciones Científicas De Investigación
2,4-Dimetilbenzo[g]quinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como ligando en química de coordinación.
Medicina: La investigación ha demostrado un potencial para su uso en el desarrollo de fármacos que se dirigen a vías moleculares específicas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,4-Dimetilbenzo[g]quinolina implica su interacción con varios objetivos moleculares. Por ejemplo, su actividad antibacteriana se atribuye a la inhibición de la síntesis de proteínas en las bacterias. Este compuesto puede unirse a los ribosomas bacterianos, impidiendo la traducción de proteínas esenciales y conduciendo a la muerte de las células bacterianas . Además, puede inhibir enzimas específicas, como la hexano oxidasa, contribuyendo aún más a sus efectos biológicos .
Comparación Con Compuestos Similares
2,4-Dimetilbenzo[g]quinolina se puede comparar con otros derivados de quinolina, como:
- 2,4-Difenilbenzo[h]quinolina
- 2-Fenilbenzo[h]quinolina
- 4-Metil-2-(2-naftil)benzo[h]quinolina
Singularidad:
- 2,4-Dimetilbenzo[g]quinolina destaca por su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. La presencia de grupos metilo en las posiciones 2 y 4 aumenta su estabilidad y reactividad en comparación con otros derivados de quinolina .
Compuestos Similares:
- 2,4-Difenilbenzo[h]quinolina: Conocido por su uso en diodos orgánicos emisores de luz (OLED).
- 2-Fenilbenzo[h]quinolina: Exhibe fuertes propiedades de fluorescencia.
- 4-Metil-2-(2-naftil)benzo[h]quinolina: Se utiliza en la síntesis de moléculas orgánicas complejas .
Propiedades
Número CAS |
14879-95-9 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2,4-dimethylbenzo[g]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-7-11(2)16-15-9-13-6-4-3-5-12(13)8-14(10)15/h3-9H,1-2H3 |
Clave InChI |
QRGXLGFKLPGONP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC3=CC=CC=C3C=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)

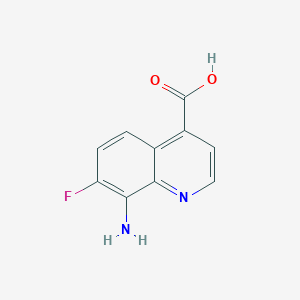
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

